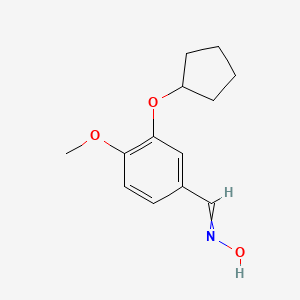








|
REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[O:16][CH3:17])[CH:10]=[N:11]O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])O.[Na+]>C(O)(=O)C>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[O:16][CH3:17])[C:10]#[N:11])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
14.57 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C=NO)C=CC1OC
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 22 hours
|
|
Duration
|
22 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
The solution was extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a red solid residue
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (SiO2: eluted by 25% ethyl acetate/hexane)
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the result dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C#N)C=CC1OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.6 g | |
| YIELD: PERCENTYIELD | 75.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |